molecular formula C17H16O2 B6363566 (2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one CAS No. 671182-15-3

(2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B6363566
CAS No.: 671182-15-3
M. Wt: 252.31 g/mol
InChI Key: LTCNZVQXBFFXBD-MDZDMXLPSA-N
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Description

(2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one: is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone and benzaldehyde in the presence of a base. The general procedure includes dissolving the reactants in ethanol and adding a sodium hydroxide solution dropwise. The reaction mixture is then stirred at room temperature for several hours until the product precipitates out .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Claisen-Schmidt condensation remains a fundamental approach. Scaling up this reaction would involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl rings.

Scientific Research Applications

Chemistry: In chemistry, (2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine: The compound has shown potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore its mechanism of action and therapeutic potential.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
  • (2E)-1-(2,4-Dihydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one

Comparison:

Properties

IUPAC Name

(E)-1-(3-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-5-3-6-14(11-13)9-10-17(18)15-7-4-8-16(12-15)19-2/h3-12H,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCNZVQXBFFXBD-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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